molecular formula C15H23N3OS B4944228 1-(3-Methylphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea

1-(3-Methylphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea

Cat. No.: B4944228
M. Wt: 293.4 g/mol
InChI Key: ASXVETCENISPRU-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Properties

IUPAC Name

1-(3-methylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-13-4-2-5-14(12-13)17-15(20)16-6-3-7-18-8-10-19-11-9-18/h2,4-5,12H,3,6-11H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXVETCENISPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea typically involves the reaction of 3-methylphenyl isothiocyanate with 3-(morpholin-4-yl)propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) are used under controlled conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-(3-Methylphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The morpholin-4-ylpropyl chain may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

    1-Phenyl-3-[3-(morpholin-4-yl)propyl]thiourea: Lacks the methyl group on the phenyl ring.

    1-(3-Methylphenyl)-3-[3-(piperidin-1-yl)propyl]thiourea: Contains a piperidine ring instead of a morpholine ring.

    1-(3-Methylphenyl)-3-[3-(dimethylamino)propyl]thiourea: Features a dimethylamino group instead of a morpholin-4-yl group.

Uniqueness: 1-(3-Methylphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea is unique due to the presence of both the 3-methylphenyl ring and the morpholin-4-ylpropyl chain. This combination of structural features may confer distinct biological activities and binding properties, making it a valuable compound for research and development in various fields.

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